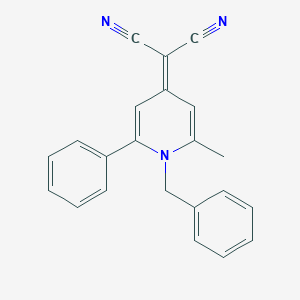

2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile

Description

Properties

IUPAC Name |

2-(1-benzyl-2-methyl-6-phenylpyridin-4-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-17-12-20(21(14-23)15-24)13-22(19-10-6-3-7-11-19)25(17)16-18-8-4-2-5-9-18/h2-13H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGYDDSXOWRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Dihydropyridines as Pharmacological Agents

Dihydropyridine derivatives, including the compound , have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities, including:

- Calcium Channel Blockade: Many dihydropyridines act as calcium channel blockers, which are crucial in treating hypertension and angina. The modification of the dihydropyridine structure can enhance selectivity for specific calcium channels .

- Adenosine Receptor Modulation: Research indicates that certain dihydropyridine derivatives can selectively bind to adenosine receptors (A1, A2A, and A3). The introduction of bulky substituents on the dihydropyridine nucleus can significantly increase binding affinity and selectivity .

Antioxidant Properties

Studies have shown that compounds with a dihydropyridine structure possess antioxidant properties. For instance, the presence of phenyl groups in the structure can enhance the compound's ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Anticancer Activity

Recent investigations into dihydropyridine derivatives have revealed potential anticancer activities. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting that it may interfere with cancer cell signaling pathways .

Case Studies

Synthesis and Structural Modifications

The synthesis of 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile typically involves multi-step reactions starting from simpler precursors through methods such as Hantzsch condensation. Modifications to the structure can lead to variations in biological activity and pharmacokinetic properties .

Mechanism of Action

The mechanism by which 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:

1-Benzyl-2-methyl-6-phenylpyridin-4-ylidene: This compound shares a similar core structure but lacks the propanedinitrile group.

2-Methyl-6-phenylpyridin-4-ylidene: This compound is similar but lacks both the benzyl and propanedinitrile groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile is a derivative of 1,4-dihydropyridine, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and receptor modulation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C22H17N3

- CAS Number : 397287-90-0

This structure includes a dihydropyridine core, which is known for its diverse pharmacological properties, including effects on adenosine receptors and potential anticancer activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,4-dihydropyridine derivatives, including those similar to this compound.

Case Study Findings :

- A study demonstrated that certain dihydropyridine derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound showed IC50 values lower than established chemotherapeutics like sorafenib .

Table 1: Cytotoxicity Data of Dihydropyridine Derivatives

2. Receptor Modulation

The compound's structural features suggest potential interactions with adenosine receptors, particularly the A3 subtype. Research indicates that similar dihydropyridine derivatives can selectively antagonize A3 adenosine receptors without affecting L-type calcium channels.

Research Findings :

- In radioligand binding assays, certain derivatives demonstrated high selectivity and affinity for human A3 receptors, with Ki values indicating effective receptor binding .

Table 2: Binding Affinity of Dihydropyridine Derivatives at Adenosine Receptors

| Compound | Ki (nM) | Receptor Type | Selectivity Ratio |

|---|---|---|---|

| MRS 1097 | 108 | Human A3 | >1700 (A1/A2A) |

| Compound X | 58.3 | Human A3 | >44 (A2A) |

The biological activity of the compound is thought to involve several mechanisms:

- Inhibition of Adenylate Cyclase : Compounds that bind to A3 receptors can inhibit adenylate cyclase activity, which is crucial for cellular signaling pathways associated with proliferation and survival in cancer cells .

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are likely mediated through apoptosis induction, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile, and how is the product validated?

The compound is synthesized via condensation reactions involving malononitrile derivatives and substituted pyridine precursors. A common approach involves refluxing reactants in ethanol or acetonitrile under acidic or basic conditions. Post-synthesis, structural validation is achieved using NMR to confirm proton environments and X-ray crystallography to resolve the molecular geometry. For example, similar derivatives were characterized by single-crystal X-ray diffraction (SC-XRD) using Rigaku diffractometers with graphite-monochromated Cu-Kα radiation and SHELX software for refinement .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

Key techniques include:

- NMR : Identifies proton environments, particularly aromatic and dihydropyridine protons.

- UV-Vis spectroscopy : Probes π→π* transitions in the conjugated dihydropyridine and dinitrile systems.

- IR spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm) and aromatic C-H vibrations.

- SC-XRD : Resolves bond lengths, angles, and crystal packing. For instance, monoclinic (P2/c) symmetry was reported for analogous compounds, with unit cell parameters refined using SHELXL .

Q. How is X-ray crystallography applied to determine the molecular structure, and what software is recommended?

SC-XRD data collection involves ω-scans on a diffractometer (e.g., Rigaku R-AXIS RAPID II-S) with multi-scan absorption correction. Structure solution uses direct methods (SHELXS or SHELXD), followed by refinement via SHELXL. Visualization and validation are performed with WinGX and ORTEP-3 for generating thermal ellipsoid plots. For example, a related compound exhibited a monoclinic lattice (a = 11.558 Å, β = 105.7°) refined to R-factors < 0.05 .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during refinement?

Anomalous displacement ellipsoids may arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement. Validate with residual density maps and Hamilton R-factor ratio tests. For example, in a structurally similar compound, hydrogen atoms were placed geometrically and refined isotropically, while non-hydrogen atoms were modeled anisotropically with SHELXL-2018 .

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For styrylpyridine analogs, DFT studies revealed charge transfer between the dihydropyridine core and substituents, correlating with fluorescence properties. Pair these calculations with experimental UV-Vis and cyclic voltammetry for validation .

Q. How do intermolecular interactions (e.g., C–H⋯N, C–H⋯π) influence crystal packing and material properties?

SC-XRD analysis of related compounds shows that C–H⋯N hydrogen bonds form infinite chains along specific crystallographic axes (e.g., [−101]), while C–H⋯π interactions stabilize layered packing. These interactions can be quantified using Mercury software to calculate contact distances and angles, providing insights into thermal stability and solubility .

Q. What strategies optimize synthetic yield when electronic effects hinder reaction progress?

Steric or electronic hindrance at the dihydropyridine core can reduce reactivity. Mitigate this by:

- Introducing electron-withdrawing groups (e.g., −CN) to activate the pyridine ring.

- Using high-boiling solvents (DMF, DMSO) to enhance reaction kinetics.

- Employing microwave-assisted synthesis for faster cyclization. Analogous protocols achieved >70% yields in styrylpyridine derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.